(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is a derivative of 3-amino-3-(4-hydroxyphenyl)propanoic acid, commonly known as beta-tyrosine, which is a non-proteinogenic amino acid. The compound’s structure includes an amino group, a hydroxyl group attached to a phenyl ring, and a methyl ester group, making it a versatile molecule for chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of “(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is currently unknown. This compound is a β-amino acid comprising propionic acid having amino and 4-hydroxyphenyl groups attached at the 3-position
Biochemical Pathways
As a bacterial metabolite , it might be involved in specific metabolic pathways in bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-hydroxyphenyl)propanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(4-hydroxyphenyl)propanoic acid derivatives with ketone or aldehyde groups.
Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)propanoate derivatives with amine groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(4-hydroxyphenyl)propanoic acid:
3-amino-3-(4-hydroxyphenyl)propanoate: The conjugate base of the parent compound.
3-amino-3-(4-hydroxyphenyl)propanoic acid zwitterion: A tautomeric form of the parent compound.
Uniqueness
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride is unique due to its chiral nature and the presence of a methyl ester group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its similar counterparts.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVYGRJXLFPDF-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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